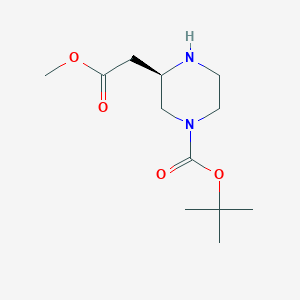

(R)-4-N-Boc-Piperazine-2-acetic acid methyl ester

Description

(R)-4-N-Boc-Piperazine-2-acetic acid methyl ester (CAS: 438631-77-7) is a chiral piperazine derivative with the molecular formula C₁₁H₂₀N₂O₄ and a molecular weight of 244.291 g/mol . It features a tert-butoxycarbonyl (Boc) protecting group at the 4-position of the piperazine ring and a methyl ester functional group at the 2-acetic acid moiety. The compound is characterized by one stereocenter (R-configuration), making it critical in enantioselective synthesis and drug development. Its purity (97%) and stability under standard storage conditions (2–8°C) render it valuable in pharmaceutical intermediates .

Properties

IUPAC Name |

tert-butyl (3R)-3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-6-5-13-9(8-14)7-10(15)17-4/h9,13H,5-8H2,1-4H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLMVFRLASKOYKX-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC(C1)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCN[C@@H](C1)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40363540 | |

| Record name | (R)-4-N-Boc-Piperazine-2-acetic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217683-44-7 | |

| Record name | (R)-4-N-Boc-Piperazine-2-acetic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Boc Protection of Piperazine Ring

The Boc group is introduced to the nitrogen atom of the piperazine ring to protect it during subsequent functionalization steps. This is commonly achieved by reacting piperazine derivatives with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine under mild conditions (0 °C to room temperature) in solvents like dichloromethane (DCM). The reaction typically proceeds with stirring for 12–16 hours to ensure complete protection.

- Reaction conditions:

- Solvent: DCM

- Base: Triethylamine

- Temperature: 0 °C to room temperature

- Reaction time: 12–16 hours

This step stabilizes the nitrogen, preventing unwanted nucleophilic attacks during esterification or coupling reactions.

Introduction of the Acetic Acid Methyl Ester Group

The acetic acid methyl ester moiety is introduced at the 2-position of the piperazine ring via alkylation or esterification strategies. One common method involves the use of N-Boc-2-bromoethylamine or related alkylating agents to install the side chain, followed by esterification.

- Typical alkylation:

- React N-Boc-piperazine with 2-bromoacetic acid methyl ester or its equivalents.

- Use of polar aprotic solvents (e.g., tetrahydrofuran (THF), dimethylformamide (DMF)) to facilitate nucleophilic substitution.

- Temperature control (ambient to reflux) to optimize yield and selectivity.

Alternatively, esterification can be performed by reacting the carboxylic acid precursor with methanol in the presence of acid catalysts such as sulfuric acid or hydrochloric acid to form the methyl ester.

Enantioselective Synthesis and Resolution

Achieving the (R)-enantiomer with high enantiomeric excess (>95%) is critical for pharmaceutical applications. Strategies include:

- Asymmetric hydrogenation: Using chiral catalysts such as Ru-based complexes with triflic acid to catalyze hydrogenation steps that set stereochemistry.

- Enzymatic kinetic resolution: Employing lipases like Candida antarctica lipase A (CAL-A) to selectively hydrolyze or esterify one enantiomer, enriching the desired (R)-form.

- Chiral auxiliaries: Temporary chiral groups introduced during synthesis to induce stereoselectivity.

Reaction parameters such as solvent polarity, temperature (reflux vs. ambient), and protecting group choice (Boc vs. Fmoc) significantly influence enantiomeric purity and yield.

Industrial Preparation Considerations

In industrial settings, the synthesis is often scaled using:

- Continuous flow reactors: Allowing precise control over reaction parameters (temperature, pressure, reactant concentration) to optimize throughput and purity.

- Catalyst choice: Palladium or platinum catalysts for hydrogenation steps under controlled pressure (1–5 bar) and temperature (10–80 °C).

- Purification: Advanced techniques like preparative thin-layer chromatography or high-performance liquid chromatography (HPLC) with chiral columns ensure high purity and enantiomeric excess.

Representative Reaction Conditions Summary Table

| Step | Reagents/Conditions | Solvent(s) | Temperature | Time | Notes |

|---|---|---|---|---|---|

| Boc Protection | Boc anhydride, triethylamine | Dichloromethane (DCM) | 0 °C to RT | 12–16 hours | Protects piperazine nitrogen |

| Alkylation/Esterification | N-Boc-piperazine + 2-bromoacetic acid methyl ester or acid + MeOH + acid catalyst | THF, DMF, or MeOH | Ambient to reflux | Several hours | Introduces methyl ester side chain |

| Asymmetric Hydrogenation | Ru catalyst + triflic acid | Ethanol or similar | 10–80 °C | Variable | Sets (R)-stereochemistry |

| Enzymatic Resolution | Candida antarctica lipase A (CAL-A) | Buffer or organic | Mild (ambient) | Hours to days | Enhances enantiomeric purity |

| Industrial Hydrogenation | Pd or Pt catalyst, H2 pressure (1–5 bar) | Ethanol or ethyl acetate | 10–80 °C | Hours | Scalable hydrogenation step |

Analytical Techniques for Characterization

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR to confirm Boc protection, ester formation, and regiochemistry.

- High-Performance Liquid Chromatography (HPLC): Chiral stationary phases (e.g., SP™-2560 column) to determine enantiomeric excess.

- Mass Spectrometry (MS): To verify molecular weight and purity.

- X-ray Crystallography: For definitive stereochemical assignment of crystalline intermediates or final products.

Summary of Research Findings and Notes

- The Boc protecting group is essential to stabilize the piperazine nitrogen and prevent side reactions during esterification and coupling.

- Enantioselective synthesis methods, including asymmetric hydrogenation and enzymatic resolution, are critical to obtain the (R)-enantiomer with high purity.

- Reaction parameters such as solvent choice, temperature, and catalyst type greatly influence yield and stereoselectivity.

- Industrial processes leverage continuous flow reactors and advanced purification to ensure scalability and product quality.

- The compound serves as a versatile intermediate in pharmaceutical synthesis, notably for CNS-active agents due to its favorable pharmacokinetic properties.

Chemical Reactions Analysis

Types of Reactions

®-4-N-Boc-Piperazine-2-acetic acid methyl ester undergoes various chemical reactions, including:

Reduction: The ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

Reduction: Lithium aluminum hydride is a common reducing agent for esters.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Hydrolysis: Carboxylic acid and alcohol.

Reduction: Alcohol.

Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

®-4-N-Boc-Piperazine-2-acetic acid methyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-4-N-Boc-Piperazine-2-acetic acid methyl ester involves its interaction with specific molecular targets. The Boc group protects the amine functionality, allowing the compound to participate in selective reactions without interference from the amine group. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological targets such as enzymes or receptors .

Comparison with Similar Compounds

Stereoisomeric Analog: (S)-4-N-Boc-Piperazine-2-Carboxylic Acid

- Molecular Formula : C₁₀H₁₈N₂O₄

- Molecular Weight : 230.264 g/mol

- Key Differences :

- Stereochemistry : S-configuration at the stereocenter, altering binding affinity in chiral environments .

- Functional Group : Carboxylic acid at the 2-position instead of a methyl ester, affecting solubility (carboxylic acid is more polar) and reactivity in amide bond formation .

- Applications : Used in peptide synthesis where deprotection of the Boc group is required under acidic conditions .

Di-Boc Protected Derivative: (R)-1,4-di-Boc-Piperazine-2-Carboxylic Acid Methyl Ester

- Molecular Formula : C₁₆H₂₈N₂O₆

- Molecular Weight : 344.4 g/mol

- Key Differences :

- Protection : Two Boc groups (at 1- and 4-positions), increasing steric hindrance and requiring sequential deprotection steps .

- Synthesis : Prepared via double Boc-protection of piperazine, often using Boc anhydride under basic conditions .

- Utility : Enhanced stability in multi-step syntheses but requires careful optimization to avoid side reactions during deprotection .

Aryl-Substituted Analog: 2-(4-Boc-Piperazinyl)-2-(3-Chloro-Phenyl)Acetic Acid

- Molecular Formula : C₁₇H₂₂ClN₂O₄

- Molecular Weight : 365.82 g/mol

- Applications: Explored in CNS drug candidates targeting dopamine and serotonin receptors due to its aromatic moiety .

Fmoc-Protected Analog: 4-Boc-1-Fmoc-2-Piperazine Acetic Acid

- Molecular Formula : C₂₆H₃₀N₂O₆

- Molecular Weight : 466.53 g/mol

- Key Differences: Protection Strategy: Combines Boc (4-position) and Fmoc (1-position) groups, enabling orthogonal deprotection for solid-phase peptide synthesis . Utility: Preferred in combinatorial chemistry for sequential coupling of amino acids .

Physicochemical and Pharmacological Properties

Table 1: Comparative Physicochemical Data

| Compound | Molecular Formula | Molecular Weight (g/mol) | logP* | Solubility (Water) |

|---|---|---|---|---|

| (R)-4-N-Boc-Piperazine-2-acetic acid methyl ester | C₁₁H₂₀N₂O₄ | 244.29 | 1.2 | Low (DCM-soluble) |

| (S)-4-N-Boc-Piperazine-2-carboxylic acid | C₁₀H₁₈N₂O₄ | 230.26 | 0.8 | Moderate |

| (R)-1,4-di-Boc-Piperazine-2-carboxylic acid methyl ester | C₁₆H₂₈N₂O₆ | 344.40 | 2.1 | Very low |

| 2-(4-Boc-Piperazinyl)-2-(3-chloro-phenyl)acetic acid | C₁₇H₂₂ClN₂O₄ | 365.82 | 2.5 | Low (DCM-soluble) |

*Calculated using ChemDraw.

Pharmacological Insights:

- Methyl Ester vs. Carboxylic Acid : The methyl ester in the target compound enhances cell membrane permeability compared to the carboxylic acid analog, making it more suitable for prodrug strategies .

- Aryl Substitutions : The 3-chlorophenyl analog shows higher predicted toxicity (ProTox-II class III) compared to the unsubstituted Boc-piperazine derivatives, likely due to hepatic enzyme inhibition .

Biological Activity

(R)-4-N-Boc-Piperazine-2-acetic acid methyl ester is a piperazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is often utilized as an intermediate in the synthesis of various pharmacologically active agents. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be summarized as follows:

- Molecular Formula : C12H22N2O4

- Molecular Weight : 258.32 g/mol

- IUPAC Name : (R)-4-(tert-butoxycarbonyl)piperazine-2-acetic acid methyl ester

Research indicates that this compound may exhibit several mechanisms of action:

- Enzymatic Interactions : The compound has been shown to undergo kinetic resolution catalyzed by lipases, particularly Candida antarctica lipase A (CAL-A), indicating its potential role in enantioselective reactions . This enzymatic activity enhances the compound's utility in synthesizing biologically active derivatives.

- Antimicrobial Activity : Studies have demonstrated that related piperazine compounds exhibit antimicrobial properties against various pathogens, including multidrug-resistant strains . While specific data for this compound is limited, its structural relatives suggest a potential for similar activity.

- Inhibition of Cancer Cell Proliferation : Piperazine derivatives have been explored for their anticancer properties. For instance, compounds with similar structural motifs have shown significant inhibitory effects on cancer cell lines, such as MDA-MB-231 (triple-negative breast cancer) and MCF-7 (breast cancer) cells, through mechanisms involving apoptosis induction and cell cycle arrest .

Pharmacological Studies

Recent studies have focused on the pharmacokinetics and biological efficacy of piperazine derivatives. Here are some key findings:

- Kinetic Resolution : The kinetic resolution of this compound has been studied using CAL-A, demonstrating high enantioselectivity with E values exceeding 200, indicating its potential for producing enantiomerically pure compounds suitable for further biological testing .

- Anticancer Activity : Related piperazine compounds have shown IC50 values in the low micromolar range against various cancer cell lines, suggesting that this compound may possess similar antiproliferative properties .

Study 1: Enantioselective N-Acylation

A study investigated the enantioselective N-acylation of racemic piperazine derivatives using CAL-A. The results indicated that this compound exhibited excellent yields and selectivity when acylated with specific acyl donors, emphasizing its utility in synthetic organic chemistry and potential therapeutic applications .

Study 2: Antimicrobial Screening

In a comparative study of piperazine derivatives against various bacterial strains, compounds structurally related to this compound displayed significant antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 4 to 8 μg/mL against resistant strains . This suggests a promising avenue for further exploration in drug development.

Data Tables

| Activity Type | Compound | MIC Value (μg/mL) | Notes |

|---|---|---|---|

| Antimicrobial | Related Piperazine Derivative | 4 - 8 | Active against MRSA and Mycobacterium spp. |

| Anticancer | Piperazine Derivative | IC50 = 0.126 μM | Effective against MDA-MB-231 cell line |

| Enantioselective | (R)-4-N-Boc-Piperazine-2-acetic | E > 200 | High selectivity in kinetic resolution |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing (R)-4-N-Boc-Piperazine-2-acetic acid methyl ester, and how do reaction conditions influence enantiomeric purity?

- Methodology : The compound is typically synthesized via alkylation of piperazine derivatives using N-Boc-2-bromoethyl-amine, followed by esterification. Enantiomeric purity is controlled through chiral catalysts (e.g., Ru(cod)(2-methylallyl)₂ with triflic acid) or chiral auxiliaries. For example, asymmetric hydrogenation or enzymatic resolution may refine stereoselectivity .

- Critical Parameters : Temperature (reflux vs. ambient), solvent polarity (CH₂Cl₂ vs. THF), and protecting group strategies (Boc vs. Fmoc) impact yield and purity. Boc protection prevents side reactions at the piperazine nitrogen during alkylation .

Q. How does Boc protection influence the reactivity of the piperazine core in downstream functionalization?

- Role of Boc Group : The tert-butoxycarbonyl (Boc) group stabilizes the secondary amine, preventing unwanted nucleophilic attacks or side reactions during esterification or coupling steps. It is selectively removed under acidic conditions (e.g., TFA) without disrupting the ester or acetic acid moiety .

- Example : In peptide coupling, Boc-protected intermediates allow sequential deprotection and functionalization, enabling modular synthesis of complex molecules .

Q. What analytical techniques are essential for characterizing this compound?

- Key Methods :

- NMR : ¹H/¹³C NMR confirms regiochemistry and Boc/ester group integrity.

- HPLC/GC-MS : Chiral columns (e.g., SP™-2560) assess enantiomeric excess (>95% for pharmaceutical-grade synthesis).

- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

Advanced Research Questions

Q. How can researchers address contradictions in reported yields for asymmetric syntheses of this compound?

- Root Causes : Discrepancies often arise from differences in catalyst loading (e.g., Ru vs. Pd), solvent effects (polar aprotic vs. protic), or competing reaction pathways (e.g., Markovnikov vs. anti-Markovnikov additions).

- Resolution Strategy : Design controlled experiments varying one parameter at a time (e.g., ligand structure in Ru-catalyzed hydroamination) and use kinetic modeling to identify rate-limiting steps .

Q. What strategies optimize the compound’s utility in drug discovery, particularly for CNS-targeting agents?

- Applications : The piperazine-acetic acid scaffold is a versatile intermediate for dopamine receptor modulators and serotonin reuptake inhibitors. Methyl ester derivatives enhance blood-brain barrier permeability.

- Case Study : Functionalization at the acetic acid position (e.g., coupling with aryl boronic acids) generates libraries for high-throughput screening against neurological targets .

Q. How do steric and electronic effects of substituents on the piperazine ring influence biological activity?

- SAR Insights :

- Steric Effects : Bulky groups at the 2-position (e.g., methyl) restrict conformational flexibility, enhancing receptor selectivity.

- Electronic Effects : Electron-withdrawing substituents (e.g., fluorine) increase metabolic stability by reducing oxidative degradation.

Q. What are the challenges in scaling up enantioselective syntheses while maintaining cost efficiency?

- Scalability Issues : Chiral catalysts (e.g., Ru complexes) are expensive and require recycling. Continuous flow reactors improve mass transfer and reduce waste.

- Cost-Effective Alternatives : Enzymatic resolution using lipases or esterases offers high enantioselectivity at lower temperatures, though substrate specificity must be optimized .

Data Contradiction Analysis

Q. Why do some studies report conflicting bioactivity data for piperazine-acetic acid derivatives?

- Potential Factors :

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO) or endpoint measurements (e.g., IC₅₀ vs. EC₅₀).

- Impurity Effects : Trace solvents (e.g., DMF) or residual catalysts (e.g., Pd) may inhibit biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.